3-Chloro-5-(trifluoromethoxy)phenylboronic acid
Overview
Description
3-Chloro-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H5BClF3O3. It is a boronic acid derivative that features a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the 3-Chloro-5-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process involving oxidative addition and transmetalation . The palladium catalyst undergoes oxidative addition with an organic halide or triflate, forming a new Pd-C bond . The organoboron compound then undergoes transmetalation, transferring the organic group from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various biologically active compounds .
Result of Action
Its use in suzuki-miyaura cross-coupling reactions suggests it may contribute to the synthesis of various biologically active compounds .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-(trifluoromethoxy)phenylboronic acid is known to participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Molecular Mechanism
In Suzuki–Miyaura cross-coupling reactions, it is known to participate in transmetalation, a process where it is transferred from boron to palladium .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste. The use of automated systems and real-time monitoring ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryls: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation
Boronic Esters: Formed via esterification
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethoxy)phenylboronic acid can be compared with other similar boronic acids:
3-(Trifluoromethoxy)phenylboronic acid: Lacks the chlorine substituent, which can affect its reactivity and selectivity in certain reactions.
(3-Chloro-5-(trifluoromethyl)phenyl)boronic acid: Has a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its electronic properties and reactivity.
The unique combination of the chlorine and trifluoromethoxy substituents in this compound provides distinct reactivity and selectivity advantages in various chemical reactions .
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSALRMSIRKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222608 | |
Record name | B-[3-Chloro-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-40-0 | |
Record name | B-[3-Chloro-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-Chloro-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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